N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide: is an organic compound that features a benzamide core substituted with a 4-chloro-3-nitrophenyl group and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but with optimizations for larger-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may also be scaled up using industrial chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Major Products Formed:
Reduction: N-(4-chloro-3-aminophenyl)-4-propoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitroaniline and 4-propoxybenzoic acid.
Scientific Research Applications
Chemistry: N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with antibacterial or anticancer properties. The compound’s structure allows for modifications that can enhance its biological activity.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro and chloro groups can influence its binding affinity and specificity. The compound may also undergo metabolic transformations in the body, leading to active metabolites that exert their effects.
Comparison with Similar Compounds
4-chloro-3-nitrophenol: Shares the nitro and chloro substituents but lacks the benzamide and propoxy groups.
4-chloro-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide.
N-(4-chloro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of the propoxybenzamide.
Uniqueness: N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide is unique due to the combination of its functional groups. The presence of both the nitro and chloro groups, along with the propoxybenzamide moiety, provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-12-5-8-14(17)15(10-12)19(21)22/h3-8,10H,2,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOMGLMKQIVPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367561 |
Source
|
Record name | N-(4-Chloro-3-nitrophenyl)-4-propoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6241-96-9 |
Source
|
Record name | N-(4-Chloro-3-nitrophenyl)-4-propoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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